Cas no 53526-67-3 (Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)-)
![Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)- structure](https://it.kuujia.com/scimg/cas/53526-67-3x500.png)
53526-67-3 structure
Nome del prodotto:Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)-
Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Durantoside I
- 2-Methyl-5,7-dihydroindeno[2,1-b]fluorene
- -D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)-
- [ "" ]
- 53526-67-3
- HY-N3790
- FS-9294
- CS-0024218
- AKOS040761646
- methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- NS00093960
- Durantoside 1
- DA-72939
- methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-((E)-3-phenylprop-2-enoyl)oxy-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-1,5,6,7a-tetrahydrocyclopenta(c)pyran-4-carboxylate
- Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)-
-
- Inchi: InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/b9-8+/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1
- Chiave InChI: YRARGBWFOYODHQ-IQHUSNMXSA-N
- Sorrisi: C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/c4ccccc4)O
Proprietà calcolate
- Massa esatta: 552.18400
- Massa monoisotopica: 552.18429107g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 39
- Conta legami ruotabili: 9
- Complessità: 962
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.187
- Superficie polare topologica: 202Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5±0.1 g/cm3
- Punto di ebollizione: 771.6±60.0 °C at 760 mmHg
- Punto di infiammabilità: 256.0±26.4 °C
- PSA: 201.67000
- LogP: -1.65670
- Pressione di vapore: 0.0±2.8 mmHg at 25°C
Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D97630-5mg |
2-Methyl-5,7-dihydroindeno[2,1-b]fluorene |
53526-67-3 | ,HPLC≥98% | 5mg |
¥3928.0 | 2023-09-08 | |
TargetMol Chemicals | TN3902-1 mL * 10 mM (in DMSO) |
Durantoside I |
53526-67-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5790 | 2023-09-15 | |
TargetMol Chemicals | TN3902-1 ml * 10 mm |
Durantoside I |
53526-67-3 | 1 ml * 10 mm |
¥ 5790 | 2024-07-20 | ||
TargetMol Chemicals | TN3902-5mg |
Durantoside I |
53526-67-3 | 5mg |
¥ 3800 | 2024-07-20 | ||
TargetMol Chemicals | TN3902-5 mg |
Durantoside I |
53526-67-3 | 98% | 5mg |
¥ 3,800 | 2023-07-11 |
Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)- Letteratura correlata
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Categorie correlate
- Solventi e chimici organici Composti organici Alcol/Etere
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Terpeni glicosidi iridoidi O-glicosidi
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici iridoidi O-glicosidi
53526-67-3 (Cyclopenta[c]pyran-4-carboxylic acid,1-(â-D-glucopyranosyloxy)-1,4a,5,6,7,- 7a-hexahydro-4a,7-dihydroxy-7-methyl-6- [(1-oxo-3-phenyl-2-propenyl)oxy]-,methyl ester,(1S,4aR,6S,7R,7aS)-) Prodotti correlati
- 1812-51-7(1,1'-Biphenyl, 2-ethyl-)
- 1730-37-6(1-methylfluorene)
- 2523-37-7(9-Methylfluorene)
- 2523-39-9(3-Methyl-9H-fluorene)
- 1556-99-6(4-Methylfluorene)
- 86-73-7(Fluorene)
- 243-17-4(2,3-Benzofluorene)
- 2137551-39-2(1-Butan-2-yl-1-(chloromethyl)-3,3-difluorocyclobutane)
- 21023-53-0(Benzoyl chloride, 2-(3-methylbutoxy)-)
- 796869-33-5(2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
